N1,N1,N2,N2-Tetramethylhydrazine-1,2-dicarboxamide

Descripción

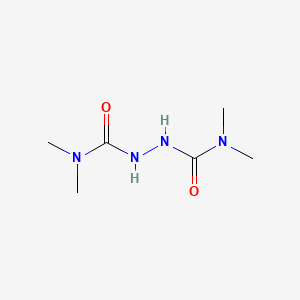

N1,N1,N2,N2-Tetramethylhydrazine-1,2-dicarboxamide (CAS: 17696-89-8) is a symmetric hydrazine-derived compound with the molecular formula C₆H₁₄N₄O₂ and a molecular weight of 174.204 g/mol . Structurally, it features a central hydrazine backbone substituted with four methyl groups and two carboxamide moieties (Figure 1). Its SMILES string is CN(C)C(NNC(=O)N(C)C)=O, and its InChi identifier is InChI=1S/C6H14N4O2/c1-9(2)5(11)7-8-6(12)10(3)4/h1-4H3,(H,7,11)(H,8,12) .

The compound is primarily used in research settings for chemical synthesis and biochemical studies. It is soluble in dimethyl sulfoxide (DMSO) and stored at -80°C for long-term stability .

Propiedades

IUPAC Name |

3-(dimethylcarbamoylamino)-1,1-dimethylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N4O2/c1-9(2)5(11)7-8-6(12)10(3)4/h1-4H3,(H,7,11)(H,8,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAUKYARZDOSMOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)NNC(=O)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50304500 | |

| Record name | N~1~,N~1~,N~2~,N~2~-Tetramethylhydrazine-1,2-dicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50304500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17696-89-8 | |

| Record name | N1,N1,N2,N2-Tetramethyl-1,2-hydrazinedicarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17696-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 165984 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017696898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC165984 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165984 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N~1~,N~1~,N~2~,N~2~-Tetramethylhydrazine-1,2-dicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50304500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Hydrazinedicarboxamide, N1,N1,N2,N2-tetramethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

N1,N1,N2,N2-Tetramethylhydrazine-1,2-dicarboxamide can be synthesized through various organic synthesis routes. Typically, it is prepared from appropriate starting materials under controlled reaction conditions . The exact synthetic route may vary depending on the desired purity and yield. Industrial production methods often involve optimizing these synthetic routes to achieve large-scale production while maintaining high purity and efficiency .

Análisis De Reacciones Químicas

N1,N1,N2,N2-Tetramethylhydrazine-1,2-dicarboxamide undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts . The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

N1,N1,N2,N2-Tetramethylhydrazine-1,2-dicarboxamide has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds . In biology and medicine, it may be used in the development of pharmaceuticals and as a tool for studying biochemical pathways . In industry, it is utilized in the production of various chemicals and materials .

Mecanismo De Acción

The mechanism of action of N1,N1,N2,N2-Tetramethylhydrazine-1,2-dicarboxamide involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways may vary depending on the specific application and context . Understanding the mechanism of action is crucial for optimizing its use in various scientific and industrial applications .

Comparación Con Compuestos Similares

N,N′-Dimethylphthalamide (CAS: 19532-98-0)

N,N'-Bis(3-chlorophenyl)hydrazine-1,2-dicarboxamide

N1,N1,N2,N2-Tetramethyldiazene-1,2-dicarboxamide (CAS: 10465-78-8)

- Molecular Formula : C₆H₁₂N₄O₂

- Molecular Weight : 172.185 g/mol

- Key Differences : Replaces the hydrazine group with an azo (-N=N- group), making it a diazene derivative. This structural change reduces stability under heat but increases utility as a radical initiator in polymerization .

Physicochemical Properties

Functional and Application Comparisons

Hydrazine Derivatives

The target compound’s hydrazine backbone enables chelation of metal ions, making it useful in catalysis . In contrast, N,N′-Dimethylphthalamide lacks this capability but is preferred in polymer stabilization due to its aromatic rigidity .

Azo Derivatives

The diazene analog (CAS: 10465-78-8) generates free radicals under UV light, serving as a blowing agent in foam production . This functionality is absent in the hydrazine-based compound, which is less reactive under similar conditions.

Chlorinated Derivatives

Chlorophenyl-substituted analogs (e.g., N,N'-Bis(3-chlorophenyl)hydrazine-1,2-dicarboxamide) exhibit enhanced electrophilicity, favoring applications in agrochemical synthesis .

Research Findings and Implications

- Stability : The hydrazine-based compound demonstrates superior thermal stability compared to its azo counterpart, which decomposes at moderate temperatures .

- Reactivity : Methyl groups in the target compound reduce steric hindrance, facilitating nucleophilic substitutions, whereas chlorinated derivatives prioritize electrophilic aromatic substitutions .

- Industrial Relevance : Diazene derivatives dominate in polymer chemistry, while hydrazine derivatives are niche reagents in coordination chemistry .

Actividad Biológica

N1,N1,N2,N2-Tetramethylhydrazine-1,2-dicarboxamide (TMHDA) is a chemical compound with notable biological activities that have garnered attention in various fields of research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

- IUPAC Name : N~1~,N~1~,N~2~,N~2~-tetramethyl-1,2-hydrazinedicarboxamide

- Molecular Formula : C6H14N4O2

- Molecular Weight : 174.20 g/mol

- CAS Number : 17696-89-8

Biological Activity Overview

TMHDA has been studied for its diverse biological activities, including:

- Antimicrobial Properties : Research indicates that TMHDA exhibits significant antimicrobial activity against various bacterial strains.

- Anticancer Potential : TMHDA has shown promise as a radiation-sensitizing agent, enhancing the efficacy of radiotherapy in cancer treatment by targeting anoxic conditions within tumors .

- Sulfhydryl Group Interaction : It acts as a sulfhydryl reagent that oxidizes sulfhydryl groups to disulfides, which may play a role in modulating cellular redox states .

The mechanism by which TMHDA exerts its biological effects is primarily through its interaction with cellular targets:

- Oxidation of Sulfhydryl Groups : By oxidizing sulfhydryl groups, TMHDA alters protein functions and signaling pathways involved in cell growth and apoptosis.

- Radiation Sensitization : TMHDA enhances the sensitivity of both bacterial and mammalian cells to radiation, potentially improving therapeutic outcomes in cancer treatments .

Antimicrobial Activity

A study conducted on the antimicrobial effects of TMHDA demonstrated its efficacy against several pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for various strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

These results indicate that TMHDA is particularly effective against Staphylococcus aureus, suggesting potential for development as an antimicrobial agent.

Cancer Treatment Enhancement

In a preclinical study evaluating the effects of TMHDA as a radiation sensitizer, tumor-bearing mice were treated with TMHDA prior to exposure to radiation. The findings revealed:

- Tumor Growth Inhibition : Mice receiving TMHDA showed a significant reduction in tumor size compared to controls.

- Survival Rates : The survival rate increased by approximately 30% in the TMHDA-treated group post-radiation therapy.

These results highlight the potential of TMHDA to enhance the efficacy of radiotherapy in cancer treatment .

Q & A

Q. What are the standard synthetic routes for N1,N1,N2,N2-Tetramethylhydrazine-1,2-dicarboxamide, and how are reaction conditions optimized?

The compound is typically synthesized via oxidative bromination or coupling reactions. For example, N-bromosuccinimide (NBS) in dichloromethane (DCM) with pyridine as a base is used to oxidize hydrazine precursors like N1,N2-dimethyl-N1,N2-diphenylhydrazine-1,2-dicarboxamide. Reaction parameters such as temperature (0°C to RT), solvent polarity, and stoichiometry (1.2 equiv NBS) are critical for achieving high yields (~75%) and purity. Post-synthesis purification via flash silica chromatography ensures product isolation .

Q. How is the structural integrity of the compound confirmed post-synthesis?

Characterization relies on multi-modal spectroscopy:

- 1H/13C NMR : Key signals include methyl groups at δ ~3.46 ppm (singlet, 6H) and aromatic protons (δ ~7.15–7.66 ppm), confirming substituent positions .

- HRMS : Molecular ion peaks (e.g., [M + Na]+ at m/z 369.1076) validate the molecular formula .

- IR : Absorptions near 1680–1700 cm⁻¹ indicate carbonyl groups .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity in the α-arylation of hydrazine derivatives during synthesis?

The tandem α-amination/α-arylation process involves palladium-catalyzed coupling, where electron-deficient aryl halides preferentially react at the hydrazine nitrogen. Steric hindrance from substituents (e.g., trifluoromethyl groups) directs arylation to less hindered positions, as evidenced by NMR coupling constants (e.g., J = 8.6 Hz for para-substituted aryl groups) .

Q. How do substituents on the aryl groups influence the compound’s electronic properties and reactivity?

Electron-withdrawing groups (e.g., –CF₃, –CN) enhance electrophilicity at the hydrazine core, facilitating nucleophilic attacks. For instance, 4-cyanophenyl derivatives exhibit downfield shifts in 13C NMR (δ ~117.7 ppm for nitrile carbons), correlating with increased reactivity in cyclization reactions .

Q. What analytical challenges arise in distinguishing stereoisomers of this compound, and how are they resolved?

The (E)-configuration of diazene derivatives is confirmed via NOESY NMR, where spatial proximity between methyl and aryl groups is absent. For example, the absence of cross-peaks between δ 3.46 ppm (CH₃) and aromatic protons in (E)-isomers rules out (Z)-configurations .

Methodological Considerations

Q. What strategies mitigate side reactions (e.g., over-oxidation) during synthesis?

- Temperature control : Slow addition of NBS at 0°C minimizes radical side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DCM) stabilize intermediates and reduce byproduct formation.

- Stoichiometric precision : Limiting NBS to 1.2 equiv prevents excessive bromination .

Q. How can reaction yields be improved for derivatives with bulky substituents?

- Microwave-assisted synthesis : Reduces reaction time and improves efficiency for sterically hindered substrates.

- Catalyst optimization : Palladium complexes with bulky phosphine ligands enhance coupling efficiency in α-arylation steps .

Data Contradictions and Resolution

Q. Why do reported melting points vary for structurally similar derivatives?

Variations arise from polymorphic forms or residual solvents. For example, N1,N2-di-p-tolyl derivatives show melting points between 143–145°C, but recrystallization from ethanol narrows this range .

Q. How are discrepancies in NMR data (e.g., coupling constants) reconciled across studies?

Standardized protocols (e.g., 500 MHz instruments, CDCl₃ solvent) and referencing to internal standards (TMS) ensure reproducibility. Discrepancies in J-values may reflect solvent polarity effects or conformational flexibility .

Applications in Advanced Research

Q. What role does this compound play in supramolecular chemistry or coordination polymers?

Its rigid hydrazine backbone and electron-rich amide groups enable coordination with transition metals (e.g., Pd, Cu). For instance, it forms stable complexes with Pd(en*)²⁺ (en* = tetramethylethylenediamine), leading to molecular squares or triangles in solution, as shown by NMR titration and X-ray crystallography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.